Losartan Impurity B

Beschreibung

Eigenschaften

IUPAC Name |

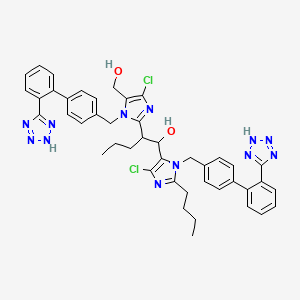

1-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]-2-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]pentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H44Cl2N12O2/c1-3-5-15-37-47-41(46)38(58(37)25-28-18-22-30(23-19-28)32-12-7-9-14-34(32)43-51-55-56-52-43)39(60)35(10-4-2)44-48-40(45)36(26-59)57(44)24-27-16-20-29(21-17-27)31-11-6-8-13-33(31)42-49-53-54-50-42/h6-9,11-14,16-23,35,39,59-60H,3-5,10,15,24-26H2,1-2H3,(H,49,50,53,54)(H,51,52,55,56) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLBMRAUQPGDBON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C(CCC)C5=NC(=C(N5CC6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)CO)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H44Cl2N12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675996 |

Source

|

| Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

843.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-48-6 |

Source

|

| Record name | 1-(2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-5-yl)-2-[4-chloro-5-(hydroxymethyl)-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazol-2-yl]pentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Losartan Impurity B" chemical structure and properties

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Losartan Impurity B, a critical process-related impurity in the manufacturing of Losartan, an angiotensin II receptor blocker (ARB). This document delves into the chemical structure, physicochemical properties, and analytical methodologies for the detection and quantification of this impurity. Furthermore, it explores the toxicological implications and regulatory context surrounding impurity profiling in active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering field-proven insights and validated protocols to ensure the safety and efficacy of Losartan formulations.

Introduction: The Significance of Impurity Profiling in Losartan

Losartan is a potent, orally active antihypertensive agent that functions by selectively blocking the angiotensin II type 1 (AT1) receptor.[1] This action inhibits the vasoconstrictive effects of angiotensin II, thereby lowering blood pressure.[1] As a widely prescribed medication for hypertension and diabetic nephropathy, the purity and quality of Losartan are of paramount importance.[1]

Pharmaceutical impurities, even at trace levels, can have unintended pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the European Directorate for the Quality of Medicines & HealthCare (EDQM) and the U.S. Food and Drug Administration (FDA), mandate stringent control over impurities in APIs.[2][3] This necessity has been underscored by recent concerns over potentially mutagenic impurities, such as nitrosamines and azides, in the sartan class of drugs.[3][4]

Losartan Impurity B is a known impurity listed in the European Pharmacopoeia (EP) and is crucial to monitor during the synthesis of Losartan.[5] Understanding its formation, properties, and analytical control is essential for any scientist working with this API.

Identification and Physicochemical Properties of Losartan Impurity B

Losartan Impurity B is chemically identified as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.[5] It is also recognized by several synonyms, reflecting its structural characteristics and its appearance as an impurity in other sartans.

Table 1: Key Identifiers for Losartan Impurity B

| Identifier | Value |

| IUPAC Name | [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol |

| Other Names | p-(o-1H-tetrazol-5-ylphenyl)benzyl Alcohol[6] |

| Synonyms | Losartan Hydroxy Impurity; Candesartan Hydroxy Impurity; Irbesartan Hydroxy Impurity[2] |

| CAS Number | 160514-13-6[2][6] |

| Molecular Formula | C₁₄H₁₂N₄O[2] |

| Molecular Weight | 252.27 g/mol [2][6] |

Chemical Structure

The chemical structure of Losartan Impurity B features a biphenyl core substituted with a tetrazole ring and a hydroxymethyl (benzyl alcohol) group. This structure is closely related to a key intermediate in the synthesis of Losartan.

Caption: Chemical structure of Losartan Impurity B.

Origin and Synthesis Pathway

Losartan Impurity B is primarily a process-related impurity, often originating from the starting materials or intermediates used in the synthesis of Losartan. The synthesis of Losartan typically involves the coupling of a substituted imidazole moiety with a biphenyl tetrazole derivative.[7]

One of the key intermediates in Losartan synthesis is 2-cyano-4'-methyl biphenyl (OTBN).[7] The formation of the tetrazole ring on the biphenyl structure is a critical step. Losartan Impurity B can be considered a precursor or a side-product in this synthetic route, where the methyl group of the biphenyl intermediate is hydroxylated.

The presence of this impurity underscores the importance of controlling the quality of starting materials and optimizing reaction conditions to minimize the formation of side products.

Caption: Simplified schematic of Losartan Impurity B formation.

Analytical Methodologies for Detection and Quantification

The control and quantification of Losartan Impurity B rely on robust analytical methods, with High-Performance Liquid Chromatography (HPLC) being the cornerstone technique.

High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the separation and quantification of Losartan from its related impurities. The European Pharmacopoeia provides a standardized method for the analysis of Losartan Potassium and its impurities.[5][8]

Experimental Protocol: HPLC Method for Losartan Impurity Profiling

This protocol is based on established pharmacopeial methods and published research.[5][8][9][10]

-

Chromatographic System:

-

Column: C18 (octadecylsilyl silica gel), 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the concentration of Mobile Phase B to elute the more non-polar compounds.

-

Flow Rate: 1.0 - 1.3 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV spectrophotometer at 220 nm.

-

Injection Volume: 10 µL.

-

-

Preparation of Solutions:

-

Standard Solution: Prepare a solution of Losartan Impurity B reference standard in a suitable diluent (e.g., methanol or mobile phase).

-

Sample Solution: Accurately weigh and dissolve the Losartan API sample in the diluent.

-

-

Analysis and Quantification:

-

Inject the standard and sample solutions into the chromatograph.

-

Identify the peak corresponding to Losartan Impurity B based on its retention time relative to the main Losartan peak.

-

Quantify the impurity by comparing its peak area to that of the reference standard or by using the area normalization method, provided the response factors are similar.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

For structural confirmation and in-depth impurity profiling, LC-MS is an invaluable tool. High-resolution mass spectrometry (HRMS) can provide accurate mass data, which aids in the unequivocal identification of impurities, especially unexpected ones.[9]

Pharmacological and Toxicological Considerations

There is limited publicly available data on the specific pharmacological or toxicological profile of Losartan Impurity B. However, the principles of pharmaceutical quality and safety dictate that all impurities should be controlled to the lowest reasonably achievable levels. The concern with any process-related impurity is its potential to exert off-target biological effects or to be toxic.

While Losartan itself has a well-established safety profile, with rare instances of hepatotoxicity, the effects of its impurities are not as well-characterized.[11][12] Therefore, adherence to the impurity thresholds set by regulatory bodies like the ICH is non-negotiable. The use of Losartan Impurity B as a reference standard is critical for validating analytical methods to ensure these thresholds are met.[2]

Regulatory Context and Control Strategies

The International Council for Harmonisation (ICH) provides guidelines (e.g., ICH Q3A) that establish thresholds for reporting, identifying, and qualifying impurities in new drug substances. The presence of Losartan Impurity B must be monitored and controlled within these limits.

Control strategies in the manufacturing process include:

-

Raw Material Control: Sourcing high-purity starting materials and intermediates.

-

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, reaction time) to minimize the formation of side products.

-

Purification Steps: Implementing effective crystallization and chromatographic purification methods to remove impurities from the final API.

-

Analytical Testing: Routine testing of batches using validated analytical methods to ensure compliance with specifications.

Conclusion

Losartan Impurity B is a critical quality attribute in the manufacturing of Losartan API. A thorough understanding of its chemical properties, formation pathways, and analytical detection methods is essential for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a framework for scientists and researchers to approach the control of this and other related impurities, reinforcing the principles of scientific integrity and regulatory compliance in pharmaceutical development.

References

- Reddy, B. P., et al. (2008). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 20(5), 3789-3795.

-

PubChem. (n.d.). Losartan. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Losartan Potassium - Impurity B. Retrieved from [Link]

- Vasanth, P. M., et al. (2013). Analytical method development and validation of losartan potassium and hydrochlorothiazide in combined dosage form by RP-HPLC. International Journal of ChemTech Research, 5(6), 3008-3012.

- Google Patents. (n.d.). CN113372338A - Preparation method of losartan impurity.

- Tiziani, S., & Ciriaco, M. (2024). Losartan. In StatPearls.

- Li, Q., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(2), 123-130.

-

European Directorate for the Quality of Medicines & HealthCare. (2021). Risk of the presence of mutagenic azido impurities in losartan active substance. Retrieved from [Link]

- Scholars Research Library. (2018). Evaluation of toxicological and adverse effects produced by losartan. Der Pharmacia Lettre, 10(6), 1-10.

-

Pharmaffiliates. (n.d.). Losartan-impurities. Retrieved from [Link]

- ResearchGate. (2015). An Efficient and Green Synthetic Route to Losartan. Journal of Chemical Research, 39(8), 451-454.

- European Pharmacopoeia. (n.d.). Losartan Potassium.

- El-Gizawy, S. M., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC Advances, 12(28), 17895-17902.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Losartan. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

-

Medscape. (2019). ARB Concerns Continue as Macleods Pulls Contaminated Losartan. Retrieved from [Link]

- Swissmedic. (2014). Sartan monographs.

- Google Patents. (n.d.). CN113929666A - Losartan stereoisomer impurity synthesis method.

-

SynZeal. (n.d.). Losartan Impurities. Retrieved from [Link]

Sources

- 1. Losartan | C22H23ClN6O | CID 3961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Risk of the presence of mutagenic azido impurities in losartan active substance - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]

- 4. ARB Concerns Continue as Macleods Pulls Contaminated Losartan [medscape.com]

- 5. swissmedic.ch [swissmedic.ch]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. drugfuture.com [drugfuture.com]

- 9. asianpubs.org [asianpubs.org]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. Losartan - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

synthesis and characterization of [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

An In-depth Technical Guide to the Synthesis and Characterization of [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the , a critical chemical intermediate and a known impurity in the manufacturing of Losartan, a widely used angiotensin II receptor antagonist.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into synthetic strategies, reaction mechanisms, and robust analytical methodologies for structural elucidation and purity assessment. We delve into the causality behind experimental choices, providing self-validating protocols grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance and Context

[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, identified by CAS number 160514-13-6, holds a significant position in pharmaceutical chemistry.[4][5][6] It is recognized as "Losartan Impurity B" in pharmacopoeial standards.[1][2][7] Its structural backbone, featuring a biphenyl core functionalized with a tetrazole ring and a hydroxymethyl group, is fundamental to the therapeutic action of 'sartan' class drugs. The tetrazole moiety, in particular, serves as a metabolically stable bioisostere for a carboxylic acid group, a crucial feature for receptor binding.[3][8]

Given its role as a key process-related impurity, the ability to synthesize [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol as a reference standard is paramount for developing and validating analytical methods that ensure the quality, safety, and efficacy of Losartan and related active pharmaceutical ingredients (APIs).[9] This guide provides a detailed examination of a robust synthetic route and the corresponding analytical techniques required for its unambiguous characterization.

Synthesis of [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol

The synthesis of the target molecule is predicated on the formation of the tetrazole ring from a nitrile precursor. This transformation is a cornerstone of 'sartan' synthesis and is typically achieved through a [3+2] cycloaddition reaction involving an azide species.

Synthetic Strategy and Rationale

The selected synthetic pathway begins with 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile. This starting material is strategically chosen because it already contains the required biphenyl scaffold and the hydroxymethyl group, simplifying the overall process and avoiding additional protection-deprotection steps that could lower the overall yield. The core of the synthesis is the conversion of the cyano group into the 1H-tetrazole ring.

This is efficiently accomplished by reacting the nitrile with an azide source. While organotin azides like trimethyltin azide have been used historically, concerns over their toxicity have led to the adoption of safer alternatives.[10][11] A common and effective method involves the use of sodium azide in the presence of an acid or an ammonium salt (e.g., triethylamine hydrochloride) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This combination generates hydrazoic acid (HN₃) in situ, which then undergoes the cycloaddition with the nitrile to form the tetrazole ring. The choice of DMF as a solvent is due to its high boiling point, which allows the reaction to be conducted at elevated temperatures to drive it to completion, and its ability to dissolve the ionic reagents.

Visualized Synthetic Workflow

Caption: Synthetic route to [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.

Detailed Experimental Protocol

Materials:

-

4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile

-

Sodium Azide (NaN₃)

-

Triethylamine Hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), 2N

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4'-(hydroxymethyl)-[1,1'-biphenyl]-2-carbonitrile (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Reaction Execution: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Quenching and Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water.

-

Acidification: Acidify the aqueous solution to a pH of 3-4 by the slow addition of 2N HCl. A precipitate should form.

-

Extraction: Extract the aqueous slurry with ethyl acetate (3x volumes). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system, such as ethyl acetate or an ethanol/water mixture, to yield [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol as a white to off-white solid.

Characterization and Analytical Control

Unambiguous characterization is essential to confirm the identity and purity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques provides a complete analytical profile.[9]

Visualized Characterization Workflow

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic Elucidation

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR is used to confirm the molecular structure by identifying the different types of protons and their connectivity. For [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol, the spectrum (typically run in DMSO-d₆) is expected to show:

-

A broad singlet in the downfield region (>10 ppm) corresponding to the acidic N-H proton of the tetrazole ring.[1][12]

-

A singlet around 4.5 ppm integrating to two protons, corresponding to the benzylic -CH₂- group of the hydroxymethyl function.[1]

-

A multiplet or triplet around 5.3 ppm corresponding to the hydroxyl (-OH) proton.

-

A complex series of multiplets in the aromatic region (7.0-8.0 ppm) corresponding to the 8 protons of the biphenyl system.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule.[8]

-

O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ indicates the hydroxyl group of the alcohol.

-

N-H Stretch: A band often observed between 3400 cm⁻¹ and 3150 cm⁻¹ is characteristic of the N-H bond in the tetrazole ring.[12][13]

-

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

-

C=N and N=N Stretches: Absorptions in the 1600-1300 cm⁻¹ region are indicative of the tetrazole ring vibrations.[12]

C. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. With a molecular formula of C₁₄H₁₂N₄O, the expected monoisotopic mass is 252.1011 g/mol .[4][14] Electrospray ionization (ESI) is commonly used, and the spectrum will typically show the protonated molecular ion [M+H]⁺ at m/z 253.108.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical intermediates and APIs.[9][15] A reverse-phase method is typically employed.

Detailed HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier.

-

Solvent A: 0.01 M Phosphate buffer, pH adjusted to ~6.5.[17]

-

Solvent B: Acetonitrile.

-

-

Flow Rate: 1.0 mL/min.[16]

-

Detection: UV detector set at a wavelength of 225 nm or 254 nm.[16][17]

-

Column Temperature: 30 °C.[16]

-

Injection Volume: 10-20 µL.

-

Sample Preparation: Dissolve a known quantity of the synthesized material in the mobile phase or a suitable solvent like methanol to a concentration of ~0.5 mg/mL.

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically desired for a reference standard.[18]

Summary of Characterization Data

| Technique | Parameter | Expected Result | Purpose |

| ¹H NMR | Chemical Shift (δ) | N-H (>10 ppm), Ar-H (7-8 ppm), -CH₂- (~4.5 ppm) | Structural Confirmation |

| FT-IR | Wavenumber (cm⁻¹) | 3400-3200 (O-H), 3150 (N-H), 1600-1300 (C=N, N=N) | Functional Group ID |

| Mass Spec | m/z | [M+H]⁺ = 253.108 | Molecular Weight Verification |

| HPLC | Purity (%) | >98% | Purity Assessment & Quantification |

| Physical | Appearance | White to off-white crystalline solid | General Property |

| Physical | Melting Point | ~155-157 °C (for parent tetrazole) | Identity & Purity Check[12] |

Conclusion

This guide has detailed a reliable and well-rationalized approach to the synthesis and comprehensive characterization of [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol. The synthetic protocol, centered on a [3+2] cycloaddition, is efficient and avoids the use of highly toxic reagents. The multi-technique analytical workflow, combining NMR, FT-IR, MS, and HPLC, provides a self-validating system to ensure the unambiguous identification and high purity of the final compound. The methodologies and insights presented herein are designed to empower researchers and drug development professionals in their work with 'sartan' class molecules, facilitating the production of high-quality reference materials essential for pharmaceutical quality control.

References

- Semantic Scholar. (n.d.). Simultaneous Determination of Sartans by High Performance Liquid Chromatography with Ultra Violet Detection.

- Elewa, M., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health.

- Billes, F., et al. (2000). Infrared spectrum of crystalline (a-phase) tetrazole, at room temperature. ResearchGate.

- Patel, R. M., et al. (n.d.). UHPLC-PDA Method for Simultaneous Determination of Sartans Antihypertensive Drugs.

- El-Gizawy, S. M., et al. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. National Institutes of Health.

- New Drug Approvals. (n.d.). LOSARTAN.

- ChemicalBook. (n.d.). Tetrazole(288-94-8)IR1.

- BenchChem. (2025). Application Note: FT-IR Analysis of N-(2H-tetrazol-5-yl).

- Gumieniczek, A., et al. (2025). Identification and determination of selected angiotensin II receptor antagonist group drugs by HPLC method. ResearchGate.

- ResearchGate. (2019). Development and validation of reverse phase HPLC method for determination of angiotensin receptor blocking agent irbesartan in plasma.

- Reddy, P. A., et al. (n.d.). Processes for preparing losartan and losartan potassium. Google Patents.

- Nasrollahzadeh, M., et al. (2022). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate.

- Satyanarayana, B., et al. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. TSI Journals.

- Guidechem. (n.d.). 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]Methanol 160514-13-6 wiki.

- LookChem. (n.d.). (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol.

- Advent Chembio. (n.d.). Shop 2-1H-Tetrazol-5-yl-11-Biphenyl for Chemical Synthesis Online.

- EurekAlert!. (2025). Advancements in analytical techniques for angiotensin receptor blockers: A comprehensive.

- Reddy, M. S., et al. (n.d.). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor.

- Larsen, R. D., et al. (n.d.). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Moodle@Units.

- Biosynth. (n.d.). 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol | 160514-13-6 | FT28188.

- El-Kimary, E. I., et al. (2020). HPLC method transfer study for simultaneous determination of seven angiotensin II receptor blockers. PubMed.

- Granchi, C., et al. (2011). 1-pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-pyrrolidine-2-carboxamide: investigation of structural variations. PubMed.

- González, L., et al. (2025). A high-performance liquid chromatographic method for screening angiotensin II receptor antagonists in human urine. ResearchGate.

- LGC Standards. (n.d.). [2'-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.

- PubChemLite. (n.d.). (2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methanol.

- Tahir, M., et al. (2016). Chromatographic resolution of angiotensin II receptor antagonists (sartans). Journal of chromatography. B, Analytical technologies in the biomedical and life sciences.

- ChemicalBook. (n.d.). 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]Methanol | 160514-13-6.

- Pharmaffiliates. (n.d.). 5-[4′-Hydroxymethyl-(1,1′-biphenyl)-2-yl]-1-triphenylmethyltetrazole.

- CookeChem. (n.d.). 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]Methanol , Min98% HPLC/GC , 160514-13-6.

- Google Patents. (n.d.). Method for preparing 5-(4'-bromomethyl-2-biphenyl)-1-triphenyl methyl tetrazole.

- Wang, J., et al. (2015). Synthesis of 5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole. Fine Chemicals.

- Manasa Life Sciences. (n.d.). [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.

- ChemicalBook. (2024). 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]Methanol | 160514-13-6.

- Simson Pharma Limited. (n.d.). 5-(4-Hydroxymethyl-1,1-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole | CAS No- 154709-18-9.

- PubChem. (n.d.). 5-(4'-Methyl-(1,1'-biphenyl)-2-yl)-1-trityl-1H-tetrazole.

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. (2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methanol|lookchem [lookchem.com]

- 3. [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol | Manasa Life Sciences [manasalifesciences.com]

- 4. Page loading... [guidechem.com]

- 5. Shop 2-1H-Tetrazol-5-yl-11-Biphenyl for Chemical Synthesis Online | Advent [adventchembio.com]

- 6. biosynth.com [biosynth.com]

- 7. 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]Methanol | 160514-13-6 [amp.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Advancements in analytical techniques for angiotensin receptor blockers: A comprehensive | EurekAlert! [eurekalert.org]

- 10. newdrugapprovals.org [newdrugapprovals.org]

- 11. US7041832B2 - Processes for preparing losartan and losartan potassium - Google Patents [patents.google.com]

- 12. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - (2'-(1h-tetrazol-5-yl)biphenyl-4-yl)methanol (C14H12N4O) [pubchemlite.lcsb.uni.lu]

- 15. Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. HPLC method transfer study for simultaneous determination of seven angiotensin II receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2'-[(1H-Tetrazol-5-yl)biphenyl-4-yl]Methanol , Min98% HPLC/GC , 160514-13-6 - CookeChem [cookechem.com]

identification of Losartan degradation products

An In-depth Technical Guide to the Identification of Losartan Degradation Products

Introduction: Beyond the Active Ingredient

Losartan potassium, the first orally active, non-peptide angiotensin II receptor antagonist, represents a cornerstone in the management of hypertension.[1] Its efficacy is intrinsically linked to its chemical structure: a complex assembly of a biphenyl ring, an imidazole moiety, and a tetrazole group. However, the very complexity that confers its therapeutic activity also presents vulnerabilities. Under the stresses of manufacturing, storage, and physiological environments, Losartan can transform, yielding a constellation of degradation products.

The identification and characterization of these degradants are not mere academic exercises; they are fundamental to ensuring the safety, quality, and efficacy of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate a thorough understanding of a drug's stability profile.[2][3] This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the systematic identification of Losartan's degradation products. We will move beyond simple procedural lists to explore the causality behind experimental choices, grounding our discussion in the authoritative principles of analytical chemistry and regulatory science.

Pillar 1: Probing Stability Through Forced Degradation

The journey to identify potential degradants begins with intentionally subjecting the drug substance to harsh conditions exceeding those it would normally encounter. This process, known as forced degradation or stress testing, is the cornerstone of stability analysis. Its purpose is threefold: to elucidate potential degradation pathways, to generate a representative sample of degradation products for analytical method development, and to establish the intrinsic stability of the molecule.

The choice of stressors is not arbitrary; it is a systematic interrogation of the molecule's chemical bonds. For Losartan, the primary stress conditions include:

-

Hydrolytic Stress (Acidic and Basic): Losartan is subjected to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to challenge the integrity of its ether and amide-like linkages. Studies show that Losartan is relatively stable under mild hydrolytic stress, with degradation often being less than 1% after several days.[4][5] However, under more strenuous conditions, particularly acidic, dimerization can occur.[1]

-

Oxidative Stress: The use of a potent oxidizing agent, typically 3% hydrogen peroxide (H₂O₂), is critical.[5] Losartan possesses several sites susceptible to oxidation, including the primary alcohol on the imidazole ring and the biphenyl system. This pathway is often the most productive in generating a variety of significant degradation products.[4][6]

-

Photolytic Stress: Exposure to light, as prescribed by ICH guideline Q1B, assesses the molecule's photosensitivity. Photodegradation can lead to complex reactions, including the formation of various amide-containing products, highlighting the need for protective packaging.[7][8]

-

Thermal Stress: Heating the drug substance, both in solid form and in solution, evaluates its stability at elevated temperatures. This can induce degradation pathways that may not be observed under other conditions, such as the formation of dimers.[1]

Experimental Protocol: Oxidative Forced Degradation

The following protocol provides a self-validating system for generating oxidative degradants. The inclusion of a control (un-stressed) sample is critical for distinguishing newly formed degradants from pre-existing impurities.

-

Preparation of Solutions:

-

Accurately weigh and dissolve Losartan potassium working standard in a suitable solvent (e.g., methanol) to prepare a stock solution (e.g., 1 mg/mL).

-

Prepare a control sample by diluting the stock solution with the same solvent.

-

Prepare the stress sample by diluting the stock solution with 3% (v/v) hydrogen peroxide.

-

-

Stress Condition Application:

-

Store both the control and stress samples protected from light at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 7 days).[4][5] The duration is chosen to achieve a target degradation of approximately 5-20%, ensuring that significant degradants are formed without completely consuming the parent drug.

-

-

Sample Analysis:

-

At the designated time point, dilute an aliquot of both the control and stress samples with the mobile phase to a suitable concentration for analysis.

-

Immediately analyze the samples using a stability-indicating HPLC method.

-

Pillar 2: The Analytical Workflow for Separation and Identification

A robust analytical strategy is essential to separate, detect, and ultimately identify the degradation products generated during stress testing. This relies on an orthogonal approach, primarily combining the high-resolution separation power of liquid chromatography with the definitive identification capabilities of mass spectrometry and nuclear magnetic resonance.

Caption: Overall workflow for the identification of degradation products.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

A validated, stability-indicating HPLC method is the foundation of any degradation study. Its primary function is to resolve the parent drug peak from all process-related impurities and degradation products.

-

Causality in Method Development:

-

Column Choice: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is the standard choice due to its versatility in separating compounds with a wide range of polarities, which is typical for a degradation sample.[1]

-

Mobile Phase: A gradient elution program is almost always necessary. It typically involves an aqueous phase containing an acid (e.g., 0.1% phosphoric acid) and an organic modifier like acetonitrile.[1] The gradient allows for the elution of early, more polar degradants while also ensuring that later, less polar compounds (like potential dimers) are effectively eluted from the column.

-

Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It provides spectral data for each peak, allowing for peak purity analysis and offering initial clues to structural modifications that alter the chromophore. A wavelength of around 220 nm is often used for detection.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The Key to Preliminary Identification

Coupling HPLC to a mass spectrometer provides the molecular weight of the eluting compounds, which is the first and most critical piece of information in identifying an unknown.

-

Expert Insight: High-Resolution Mass Spectrometry (HRMS), often using a Quadrupole Time-of-Flight (Q-TOF) analyzer, is invaluable. It provides a highly accurate mass measurement, enabling the determination of the elemental composition (molecular formula) of a degradant.[5][6]

-

Tandem MS (MS/MS): By fragmenting the parent ion of a degradant, MS/MS provides a fragmentation "fingerprint." Comparing this fingerprint to the fragmentation pattern of the parent drug helps to pinpoint where on the molecule the degradation has occurred.[4] For example, the retention of a characteristic fragment ion of Losartan (e.g., m/z 207) in a degradant's spectrum suggests that part of the molecular backbone is intact.[4]

Pillar 3: Unambiguous Structural Elucidation

While LC-MS provides strong evidence, it is not definitive. For unequivocal structural confirmation, particularly for novel degradants, isolation and analysis by Nuclear Magnetic Resonance (NMR) spectroscopy are required.

Isolation via Preparative HPLC

To obtain a sufficient quantity of a pure degradant for NMR analysis, preparative HPLC is employed.[6][9] The analytical HPLC method is scaled up to a larger column, and fractions corresponding to the target impurity peak are collected, pooled, and concentrated.

Nuclear Magnetic Resonance (NMR): The Gold Standard

NMR spectroscopy provides the precise atomic connectivity of a molecule.[10]

-

¹H and ¹³C NMR: These 1D experiments map the proton and carbon environments within the molecule. A change in the chemical shift or the disappearance of a signal relative to the Losartan standard provides direct evidence of structural modification. For example, the disappearance of the signal for the -CH₂OH protons and the appearance of a new aldehyde proton signal would confirm the oxidation of the primary alcohol.[6]

-

2D NMR (HSQC, HMBC): These advanced techniques are used to piece the structure together. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to the carbons they are directly attached to. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is even more powerful, revealing correlations between protons and carbons that are two or three bonds away, allowing for the unambiguous assembly of the molecular puzzle.[6]

A Profile of Key Losartan Degradation Products

Forced degradation studies have revealed several key degradation pathways for Losartan. The most prominent occurs under oxidative stress.

Caption: Primary oxidative degradation pathway of Losartan.

The following table summarizes some of the well-characterized degradation products of Losartan.

| Degradation Condition | Product Name / Key Feature | Molecular Formula | [M+H]⁺ (m/z) | Citation(s) |

| Oxidative (H₂O₂) | Aldehyde degradant (LD-6) | C₂₂H₂₁ClN₆O | 421 | [4] |

| Oxidative (H₂O₂) | Carboxylic acid degradant (LD-5) | C₂₂H₂₁ClN₆O₂ | 437 | [4] |

| Oxidative (H₂O₂) | Hydroxylated biphenyl degradants (LD-4) | C₂₂H₂₃ClN₆O₂ | 439 | [4] |

| Oxidative (H₂O₂) | N-hydroxy tetrazole degradants (DP-2, DP-3) | C₂₂H₂₃ClN₆O₂ | 439 | [6] |

| Acidic / Thermal | Dimer products (M, L) | C₄₄H₄₄Cl₂N₁₂O | 827 | [1] |

| Photolytic | N-methanolamide degradant | C₁₆H₁₅N₅O₂ | 309 | [7][8] |

Conclusion: A Commitment to Quality and Safety

The is a multi-disciplinary endeavor that underpins the development of safe and effective medicines. It requires a logical, evidence-based workflow that begins with scientifically justified stress testing and culminates in definitive structural elucidation using advanced spectroscopic techniques. By understanding the "why" behind each step—from selecting a C18 column to employing 2D NMR—researchers can build a comprehensive impurity profile. This knowledge is not only crucial for meeting regulatory expectations as defined by ICH guidelines but is also fundamental to the core mission of the pharmaceutical industry: ensuring patient safety through product quality.[11][12]

References

-

Title: Degradation Kinetics and Characterization of Degradation Products of Losartan Potassium by LC-MS/MS method Source: Semantic Scholar URL: [Link]

-

Title: Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy Source: MDPI URL: [Link]

-

Title: Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC Source: ResearchGate URL: [Link]

-

Title: Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC Source: Ingenta Connect URL: [Link]

-

Title: (PDF) Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method Source: ResearchGate URL: [Link]

-

Title: Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques Source: PubMed URL: [Link]

-

Title: Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance Source: ResearchGate URL: [Link]

-

Title: The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR Source: ResearchGate URL: [Link]

-

Title: Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor Source: Asian Journal of Chemistry URL: [Link]

-

Title: ICH Q3B(R2) Impurities in New Drug Products Source: International Council for Harmonisation (ICH) URL: [Link]

-

Title: The 1 H NMR spectrum (400 MHz) of losartan (potassium salt) Source: ResearchGate URL: [Link]

-

Title: Q 3 B (R2) Impurities in New Drug Products Source: European Medicines Agency (EMA) URL: [Link]

-

Title: Impurity guidelines in drug development under ICH Q3 Source: AMSbiopharma URL: [Link]

-

Title: ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. database.ich.org [database.ich.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy | MDPI [mdpi.com]

- 8. Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 12. database.ich.org [database.ich.org]

An In-Depth Technical Guide to Losartan Impurity B (CAS No. 160514-13-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Losartan Impurity B, a critical process-related impurity and potential degradation product of the widely prescribed antihypertensive drug, Losartan. This document delves into the chemical identity, synthesis, analytical control, and regulatory context of this impurity, offering field-proven insights for professionals in pharmaceutical development and quality control.

Introduction: The Imperative of Impurity Profiling in Losartan

Losartan, a potent and selective angiotensin II receptor antagonist, is a cornerstone in the management of hypertension.[1] The manufacturing process of any active pharmaceutical ingredient (API) is a complex series of chemical transformations that can inadvertently lead to the formation of impurities. These impurities, even in trace amounts, can have a significant impact on the safety and efficacy of the final drug product. Therefore, rigorous impurity profiling is not just a regulatory requirement but a fundamental aspect of ensuring patient safety.

Forced degradation studies, which involve subjecting the drug substance to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and elucidating the intrinsic stability of the drug molecule.[2] Understanding the degradation pathways of Losartan is crucial for the development of stable formulations and robust analytical methods for quality control.[3]

Unveiling Losartan Impurity B: A Core Intermediate

Losartan Impurity B, as designated by the European Pharmacopoeia (EP), is chemically identified as [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol.[4] It is a key intermediate and a known impurity in the synthesis of Losartan. Its presence in the final drug substance needs to be carefully monitored and controlled.

| Property | Value | References |

| Chemical Name | [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol | [4] |

| CAS Number | 160514-13-6 | [4] |

| Molecular Formula | C₁₄H₁₂N₄O | [4] |

| Molecular Weight | 252.27 g/mol | [4] |

| Synonyms | Losartan Hydroxy Impurity, Candesartan Hydroxy Impurity, Irbesartan Hydroxy Impurity |

Synthetic Pathway and Formation of Losartan Impurity B

The synthesis of Losartan is a multi-step process. One of the common synthetic routes involves the coupling of a substituted imidazole moiety with a biphenyl tetrazole derivative. Losartan Impurity B can arise as an unreacted starting material or an intermediate in this process.

A representative synthesis of Losartan involves the reaction of 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde with a protected biphenyl tetrazole intermediate. The resulting aldehyde is then reduced to the corresponding alcohol, which is Losartan.

Figure 1: Simplified schematic of a Losartan synthesis pathway highlighting the role of Impurity B as a key intermediate.

As depicted in the workflow, [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol (Impurity B) is a precursor to the protected biphenyl tetrazole intermediate that is subsequently coupled with the imidazole moiety. Inefficient conversion or carry-over of this intermediate can lead to its presence in the final Losartan API.

Analytical Control Strategies for Losartan Impurity B

Robust analytical methods are essential for the accurate detection and quantification of Losartan Impurity B. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique employed for this purpose.

High-Performance Liquid Chromatography (HPLC-UV) Method

A validated stability-indicating HPLC method is crucial for separating Losartan from its impurities and degradation products.[1][5][6] The following protocol outlines a general approach for the analysis of Losartan and its impurities, which can be optimized and validated for the specific quantification of Impurity B.

Experimental Protocol: HPLC-UV Analysis of Losartan Impurity B

-

Chromatographic System:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7][8]

-

Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer adjusted to a specific pH) and an organic modifier like acetonitrile.[8][9]

-

Flow Rate: A flow rate of 1.0 to 1.5 mL/min is generally used.[6][10]

-

Detection Wavelength: UV detection at approximately 220-230 nm is suitable for detecting both Losartan and Impurity B.[8]

-

Column Temperature: Maintaining a constant column temperature (e.g., 35 °C) ensures reproducibility.[8]

-

-

Preparation of Solutions:

-

Standard Solution: Prepare a standard solution of Losartan Impurity B reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water).

-

Sample Solution: Accurately weigh and dissolve the Losartan API or drug product in the diluent to a known concentration.

-

System Suitability Solution: A solution containing Losartan and known impurities, including Impurity B, is used to verify the performance of the chromatographic system.

-

-

Analysis and Quantification:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to Losartan Impurity B based on its retention time relative to the standard.

-

Quantify the amount of Impurity B in the sample by comparing its peak area to that of the standard solution.

-

Method Validation:

The analytical method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[10] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification

For unequivocal identification and structural confirmation of impurities, especially at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice.[2]

Experimental Protocol: LC-MS/MS Identification of Losartan Impurity B

-

LC System: Utilize an HPLC or UHPLC system with a reversed-phase column similar to the HPLC-UV method.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) is used for detection.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically effective for analyzing Losartan and its related compounds.[11]

-

Data Acquisition: Acquire full scan mass spectra to determine the molecular weight of the impurity. Perform tandem mass spectrometry (MS/MS) on the parent ion of interest to obtain fragmentation patterns.

The fragmentation pattern of Losartan Impurity B can be predicted and compared with experimental data for structural confirmation. The characteristic loss of water from the benzylic alcohol and fragmentation of the tetrazole ring are expected fragmentation pathways.

Figure 2: General workflow for the identification of Losartan Impurity B using LC-MS/MS.

Forced Degradation and Stability Profile

Forced degradation studies are essential to understand the potential for impurity formation under various stress conditions. While Losartan itself shows some degradation under acidic, basic, and oxidative conditions, the specific propensity for the formation of Impurity B from Losartan is not extensively reported, as it is primarily considered a process-related impurity.[2][7]

However, the stability of Impurity B itself is an important consideration. As a reference standard, its stability under storage and handling conditions must be ensured.

| Stress Condition | Expected Degradation of Losartan | Potential for Impurity B Formation from Losartan | References |

| Acidic Hydrolysis | Degradation observed | Low | [2][7] |

| Alkaline Hydrolysis | Degradation observed | Low | [2] |

| Oxidative | Significant degradation | Low | [2][12] |

| Thermal | Relatively stable | Low | [2] |

| Photolytic | Some degradation | Low | [2] |

Toxicological Assessment and Regulatory Perspective

The toxicological data specifically for Losartan Impurity B ([2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol) is not extensively available in the public domain. In the absence of specific data, the principles of the International Council for Harmonisation (ICH) guidelines on impurities (Q3A/B) are followed.

According to the European Pharmacopoeia monograph for Losartan Potassium, Impurity B is listed under "Other detectable impurities."[9] For such unspecified impurities, the general acceptance criterion is typically applied. The limit for any unspecified impurity is often set at not more than 0.10%.[9]

The regulatory threshold for the identification and qualification of impurities is dependent on the maximum daily dose of the drug. For a drug with a high daily dose like Losartan, the identification threshold for an unknown impurity is typically 0.10%. If an impurity is present at a level above this threshold, it must be structurally identified. If it exceeds the qualification threshold (typically 0.15% or a daily intake of 1 mg, whichever is lower), it must be qualified through toxicological studies.

Given that Losartan Impurity B is a known chemical entity and a process intermediate, its toxicological profile may be assessed in relation to the parent drug and other structurally similar compounds. However, for a comprehensive risk assessment, specific toxicity data would be required if its levels consistently exceed the qualification threshold.

Conclusion and Future Perspectives

Losartan Impurity B is a critical process-related impurity that requires diligent control and monitoring during the manufacturing of Losartan. This guide has provided a comprehensive overview of its chemical properties, formation, analytical methodologies, and regulatory context.

The key to effective control of this impurity lies in a thorough understanding of the Losartan synthesis process and the implementation of robust, validated analytical methods. While HPLC-UV is the workhorse for routine quality control, LC-MS/MS plays an indispensable role in its unequivocal identification.

Further research into the specific toxicological profile of Losartan Impurity B would be beneficial for a more refined risk assessment. As regulatory expectations for impurity control continue to evolve, a proactive and scientifically sound approach to understanding and managing impurities like Losartan Impurity B is paramount for ensuring the quality and safety of pharmaceutical products.

References

- Hertzog, D. L., McCafferty, J. F., Fang, X., Tyrrell, R. J., & Reed, R. A. (2002). Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 747–760.

- Srinivasu, T., & Topalli, S. (2017). A new stability indicating RP-HPLC method for the analysis of Losartan and Hydrochlorothiazide Tablets. Journal of Chemical and Pharmaceutical Sciences, 10(2), 799-803.

- Siddiqui, M. M. A., Kumar, V., & Singh, P. (2011). Isocratic RP-HPLC method validation and verification of losartan potassium in pharmaceutical formulations with stress test stability for drug substance. Der Pharmacia Lettre, 3(5), 160-167.

- Stability Indicating HPLC Method for Simultaneous Determination of Several Angiotensin-II-Receptor Antagonists in The Presence of Their Degradation Products. (2012). Pharmaceutical Methods, 3(2), 65-72.

- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).

- Marković, B. D., Vladimirov, S. M., & Karljiković-Rajić, K. D. (2011). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. Journal of the Serbian Chemical Society, 76(1), 79-90.

- European Pharmacopoeia 7.0. (2011). Losartan Potassium. 2381-2383.

- Tzanavaras, P. D., & Themelis, D. G. (2007). Validation of an isocratic HPLC assay of losartan potassium in pharmaceutical formulations and stress test for stability evaluation of drug substance. Il Farmaco, 62(6-7), 441-447.

- Gao, F., Zhang, D., Li, Y., & Wang, J. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(2), 136-144.

- Backer, R. C., Holzgrabe, U., & Scherf-Clavel, O. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 245, 116160.

- Satyanarayana, B., Anil Kumar, K., & Pratap Reddy, P. (2010). Synthesis and spectral characterization of related compounds of Losartan potassium, an anti-hypertensive drug substance. Organic Chemistry: An Indian Journal, 7(1), 22-26.

- Singh, B., Kumar, R., & Singh, A. (2023). Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques. Rapid Communications in Mass Spectrometry, 37(4), e9432.

- Reddy, G. R., Reddy, V. V. N., & Reddy, K. R. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789-3795.

- European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph "substances for pharmaceutical use" and general chapter "control of impurities in substances for pharmaceutical use".

- Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Verhoeven, T. R. (1994). Efficient synthesis of losartan, a nonpeptide angiotensin II receptor antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.

- Alkaloid AD Skopje. (2021).

- British Pharmacopoeia Commission. (2012). Losartan Potassium Tablets. In British Pharmacopoeia 2012.

- Scherf-Clavel, O., Backer, R. C., & Holzgrabe, U. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 245, 116160.

- Reddy, G. R., Reddy, V. V. N., & Reddy, K. R. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 19(5), 3789-3795.

- U.S. Patent No. 7,041,832. (2006). Processes for preparing losartan and losartan potassium.

- Larsen, R. D., King, A. O., Chen, C. Y., Corley, E. G., Foster, B. S., Roberts, F. E., ... & Verhoeven, T. R. (1994). Efficient synthesis of losartan, a nonpeptide angiotensin II receptor antagonist. The Journal of Organic Chemistry, 59(21), 6391-6394.

- Scherf-Clavel, O., Backer, R. C., & Holzgrabe, U. (2024). Targeted and untargeted screening for impurities in losartan tablets marketed in Germany by means of liquid chromatography/high resolution mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 245, 116160.

- El-Gizawy, S. M., El-Shaboury, S. R., & Atia, N. N. (2022). Cost-effective, green HPLC determination of losartan, valsartan and their nitrosodiethylamine impurity: application to pharmaceutical dosage forms. RSC advances, 12(26), 16499-16508.

- Dalvi, S. V., Pandit, G. V., Lokhande, P. J., & Kinjawadekar, O. D. (2025). A New RS HPLC Method for Simultaneous Estimation of Impurities in Losartan Potassium in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 16(4), 980-985.

- Sreekanth, N., & Rao, J. V. L. N. S. (2012). Development and validation of RP-HPLC method for estimation of Losartan potassium in pharmaceutical dosage form. International Journal of Pharmaceutical Sciences and Research, 3(10), 3845.

- Swissmedic. (2014). Sartan monographs.

- Mistri, H. N., Jangid, A. G., Pudage, A., Gomes, N., & Sanyal, M. (2012). Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study. Journal of pharmaceutical and biomedical analysis, 63, 132-143.

- Zhang, H., Wang, Y., & Wang, J. (2015). An efficient and green synthetic route to losartan. Organic Process Research & Development, 19(12), 1993-1997.

- Waters Corporation. (2020). Determination of Nitrosamine Impurities in Losartan Potassium Drug Substance and Drug Product using the Xevo TQ-S micro.

- Moodley, K., Kisten, K., & Singh, S. (2025). Balancing Yields and Sustainability: An Eco-Friendly Approach to Losartan Synthesis Using Green Palladium Nanoparticles. Molecules, 30(11), 2415.

- Agilent Technologies. (2020).

Sources

- 1. Development and validation of a stability-indicating HPLC method for the simultaneous determination of losartan potassium, hydrochlorothiazide, and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. latamjpharm.org [latamjpharm.org]

- 4. tsijournals.com [tsijournals.com]

- 5. jchps.com [jchps.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. drugfuture.com [drugfuture.com]

- 10. walshmedicalmedia.com [walshmedicalmedia.com]

- 11. Simultaneous determination of losartan, losartan acid and amlodipine in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Forced Degradation Studies of Losartan: Elucidating the Formation of Impurity B

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals.

Preamble: The Imperative of Understanding Degradation Pathways

In the landscape of pharmaceutical development and manufacturing, ensuring the stability and safety of a drug substance is paramount. Forced degradation studies, mandated by regulatory bodies such as the International Council for Harmonisation (ICH), serve as a critical tool in this endeavor.[1] These studies intentionally subject a drug substance to harsh conditions—including acid, base, oxidation, heat, and light—to accelerate its degradation.[1] The primary objectives are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[1] For losartan, an angiotensin II receptor antagonist widely prescribed for hypertension, a thorough understanding of its degradation profile is essential for ensuring its quality, safety, and efficacy.

This technical guide provides a comprehensive exploration of the forced degradation of losartan, with a specific focus on the formation and characterization of a key degradation product: Losartan EP Impurity B . We will delve into the mechanistic underpinnings of its formation, provide detailed experimental protocols for its generation and analysis, and present a framework for interpreting the resulting data.

Unveiling Losartan and Its Process-Related Impurity B

Losartan potassium, chemically known as 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol monopotassium salt, is a potent antihypertensive agent.[2] During its synthesis and storage, various process-related and degradation impurities can arise. Among these, the European Pharmacopoeia (EP) lists several impurities, including Losartan EP Impurity B .

It is crucial to correctly identify this impurity, as there can be confusion with other related substances. Based on information from pharmacopoeial reference standards, Losartan EP Impurity B is definitively identified as:

[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol [1][2][3][4]

This impurity is structurally distinct from Losartan, notably lacking the imidazole ring. The formation of Impurity B is a direct consequence of the degradation of the parent losartan molecule.

| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Losartan | 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-methanol | C₂₂H₂₃ClN₆O | 422.91 |

| Losartan EP Impurity B | [2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methanol | C₁₄H₁₂N₄O | 252.27 |

The Genesis of Impurity B: A Tale of Oxidative Cleavage

Forced degradation studies on losartan have revealed that it is susceptible to degradation under various stress conditions, with oxidative stress being particularly instrumental in the formation of Impurity B.

The Predominant Role of Oxidative Stress

Studies have shown that when losartan is subjected to oxidative conditions, particularly using hydrogen peroxide (H₂O₂), a significant degradation pathway involves the cleavage of the imidazole ring, leading to the formation of several degradation products, including Impurity B. One study demonstrated that after seven days of exposure to 3% H₂O₂ at room temperature, the degradation of losartan was significantly higher (around 10%) compared to acidic or basic conditions, where it was less than 1%.[5] In this oxidative environment, a degradation product with a mass-to-charge ratio (m/z) of 252 was identified, which corresponds to the molecular weight of Losartan EP Impurity B.

Proposed Mechanism of Formation

The formation of Impurity B from losartan under oxidative stress is hypothesized to proceed through the oxidative cleavage of the imidazole ring. A plausible mechanistic pathway is outlined below:

Caption: Proposed pathway for the formation of Losartan EP Impurity B via oxidative degradation.

This proposed mechanism involves the initial attack of the oxidizing agent on the electron-rich imidazole ring of the losartan molecule, leading to the formation of an unstable peroxide intermediate. This intermediate subsequently undergoes cleavage, resulting in the formation of Impurity B and other degradation products.

A Practical Guide to a Forced Degradation Study for Impurity B

To investigate the formation of Losartan EP Impurity B, a well-designed forced degradation study is essential. The following sections provide a detailed, step-by-step methodology.

Experimental Workflow

The overall workflow for a forced degradation study focused on Impurity B is as follows:

Caption: A comprehensive workflow for the forced degradation study of losartan.

Detailed Experimental Protocols

The following protocols are designed to induce degradation and facilitate the identification of Impurity B.

Protocol 1: Oxidative Degradation

-

Preparation of Losartan Solution: Accurately weigh and dissolve a suitable amount of losartan potassium in a volumetric flask with a small amount of methanol and then dilute with water to achieve a final concentration of approximately 1 mg/mL.

-

Stress Application: To a known volume of the losartan solution, add an equal volume of 3% (v/v) hydrogen peroxide solution.

-

Incubation: Store the solution at room temperature, protected from light, for 7 days. Periodically withdraw aliquots for analysis.

-

Sample Preparation for Analysis: At each time point, withdraw an aliquot of the stressed sample, quench the reaction (if necessary, e.g., by dilution), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Comparative Degradation Studies (Acidic, Basic, Thermal, and Photolytic)

-

Acidic Degradation: Mix the losartan stock solution with an equal volume of 0.1 M hydrochloric acid and heat at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

-

Basic Degradation: Mix the losartan stock solution with an equal volume of 0.1 M sodium hydroxide and heat at 80°C for a specified period. Neutralize the solution before analysis.

-

Thermal Degradation: Store the losartan solution at 80°C in a temperature-controlled oven for 7 days.

-

Photolytic Degradation: Expose the losartan solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Analytical Methodologies for Impurity Profiling

A robust, stability-indicating analytical method is crucial for separating and quantifying losartan from its degradation products, including Impurity B. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

HPLC Method for Separation

A gradient reversed-phase HPLC method is typically employed for the separation of losartan and its impurities.

Table of Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | A time-based linear gradient from a higher proportion of Mobile Phase A to a higher proportion of Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Characterization of Impurity B

Once separated by HPLC, the definitive identification of Impurity B requires further characterization.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for confirming the molecular weight of the impurity. In the case of Impurity B, a protonated molecule [M+H]⁺ at m/z 253 would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation, isolation of the impurity followed by ¹H and ¹³C NMR is necessary.

Interpreting the Data: A Focus on Impurity B Formation

The primary outcome of the forced degradation study will be a series of chromatograms from the analysis of the stressed samples.

Quantitative Analysis

By comparing the peak areas in the chromatograms of the stressed samples to those of a reference standard of Impurity B, the percentage of this impurity formed under each stress condition can be calculated. It is anticipated that the highest percentage of Impurity B will be observed under oxidative stress conditions.

Example Data Summary Table:

| Stress Condition | Duration | Temperature | % Degradation of Losartan | % Formation of Impurity B |

| 0.1 M HCl | 2 hours | 80°C | < 1% | Not Detected |

| 0.1 M NaOH | 2 hours | 80°C | < 1% | Not Detected |

| 3% H₂O₂ | 7 days | Room Temp. | ~10% | Significant |

| Heat | 7 days | 80°C | Minor | Not Detected |

| Light (ICH Q1B) | - | - | Minor | Not Detected |

Establishing the Degradation Pathway

The collective data from all stress conditions will allow for the construction of a comprehensive degradation profile for losartan. The preferential formation of Impurity B under oxidative conditions provides strong evidence for the proposed mechanism of imidazole ring cleavage.

Conclusion: From Forced Degradation to Robust Drug Development

A thorough understanding of the forced degradation of losartan, particularly the formation of Impurity B, is not merely a regulatory requirement but a cornerstone of robust drug development. By elucidating the conditions under which this impurity is formed, scientists and researchers can:

-

Develop and validate stability-indicating analytical methods capable of accurately quantifying Impurity B.

-

Implement appropriate control strategies during drug substance manufacturing and formulation to minimize the formation of this impurity.

-

Establish appropriate storage conditions and shelf-life for the drug product.

This in-depth technical guide provides a scientifically grounded framework for conducting and interpreting forced degradation studies of losartan with a focus on Impurity B. By adhering to these principles and methodologies, pharmaceutical professionals can ensure the quality, safety, and efficacy of this vital medication.

References

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Available from: [Link]

- Reddy, P. P., et al. (2009). Identification and Synthesis of Potential Impurities of Losartan Potassium - A Non-peptide Angiotensinogen II Receptor. Asian Journal of Chemistry, 21(5), 3791-3798.

-

Pharmace Research Laboratory. Losartan EP Impurity B. Available from: [Link]

-

SynZeal. Losartan EP Impurity B | 160514-13-6. Available from: [Link]

- Dobričić, V., et al. (2019). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. Arhiv za farmaciju, 69(2), 80-90.

- Qiu, S., et al. (2015). Simultaneous Analysis of Losartan Potassium and its Related Impurities and Degradation Products in Tablets Using HPLC. Current Pharmaceutical Analysis, 11(1), 25-34.

- Pandey, A. K., et al. (2016). The novel acid degradation products of losartan: Isolation and characterization using Q-TOF, 2D-NMR and FTIR. Journal of Pharmaceutical and Biomedical Analysis, 120, 65-71.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. (1996). Available from: [Link]

- Sutan, C., et al. (2022). Degradation of Losartan Potassium Highlighted by Correlated Studies of Photoluminescence, Infrared Absorption Spectroscopy and Dielectric Spectroscopy. International Journal of Molecular Sciences, 23(22), 13819.

-

Marković, B., et al. (2019). Degradation kinetics and characterization of degradation products of losartan potassium by LC-MS/MS method. ResearchGate. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Photolytic Degradation Pathways of Losartan

Introduction: The Imperative of Understanding Losartan's Photostability

Losartan, a cornerstone in the management of hypertension, is a potent and selective angiotensin II receptor antagonist.[1][2][3] Its widespread use and subsequent detection in environmental matrices necessitate a thorough understanding of its stability, particularly its susceptibility to photodegradation.[4][5][6] The transformation of an active pharmaceutical ingredient (API) under the influence of light can lead to a reduction in therapeutic efficacy and, more critically, the generation of potentially toxic degradants. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the photolytic degradation pathways of losartan, the methodologies to investigate them, and the implications of these transformations.

Core Degradation Mechanisms: The Interplay of Light and Chemistry

The photolytic degradation of losartan is a multifaceted process involving both direct and indirect photolysis. The extent of degradation is influenced by environmental factors such as pH, the presence of photosensitizers, and the solvent system.[7][8][9]

Direct Photolysis